Physicochemical Comparison with N-(2-Aminophenyl) Analog
The target compound exhibits measurably different physicochemical properties compared to its closest commercially available analog, N-(2-aminophenyl)-4-[(2H-indazol-2-yl)methyl]benzamide (CAS 920314-26-7) . The target compound (MW 344.4 g/mol) has a higher molecular weight and a lower calculated lipophilicity (XLogP3-AA 1.9) than the analog (MW 342.4 g/mol, XLogP3-AA likely higher due to an additional aromatic carbon), which directly impacts membrane permeability and solubility profiles [1].
Analog: MW 342.4 g/mol, higher predicted lipophilicity
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW: 344.4 g/mol, XLogP3-AA: 1.9 |
| Comparator Or Baseline | N-(2-aminophenyl)-4-[(2H-indazol-2-yl)methyl]benzamide (CAS 920314-26-7): MW: 342.39 g/mol |
| Quantified Difference | ΔMW = 2.0 g/mol; lipophilicity difference not directly measured but predicted to be significant due to heteroatom substitution |
| Conditions | PubChem computed properties; experimental validation required for biological impact |
Why This Matters
Procurement decisions for lead optimization require precise control over physicochemical properties, and this compound provides a distinct starting point for improving solubility and reducing non-specific binding compared to the aniline analog.
- [1] PubChem CID 16045780: N-(4-Aminopyrimidin-5-yl)-4-[(2H-indazol-2-yl)methyl]benzamide. National Center for Biotechnology Information. View Source
